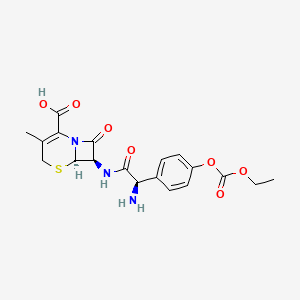
2-methyl-N,N-dipropylbenzenesulfonamide
Descripción general
Descripción
2-Methyl-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C13H21NO2S and a molecular weight of 255.38 g/mol. It is a derivative of benzenesulfonamide, featuring a methyl group and two propyl groups attached to the nitrogen atom of the sulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N,N-dipropylbenzenesulfonamide typically involves the sulfonation of 2-methyl-N,N-dipropylaniline followed by the conversion of the resulting sulfonic acid to the sulfonamide. The reaction conditions include the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation, and subsequent reaction with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous process involving the reaction of 2-methyl-N,N-dipropylaniline with sulfur trioxide in a sulfonation reactor, followed by neutralization and purification steps to obtain the final product. The process is optimized for high yield and purity, ensuring the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-N,N-dipropylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in biological studies to investigate the effects of sulfonamide derivatives on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-methyl-N,N-dipropylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors that typically interact with carboxylic acid-containing molecules. This interaction can modulate biological processes and lead to therapeutic effects.
Comparación Con Compuestos Similares
2-Methyl-N,N-dipropylbenzenesulfonamide is similar to other sulfonamide derivatives, such as 4-methyl-N,N-dipropylbenzenesulfonamide and N,N-diethyl-4-methylbenzenesulfonamide. its unique structural features, such as the position of the methyl group and the propyl substituents, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis and a candidate for the development of new pharmaceuticals and industrial chemicals. Further research and development of this compound could lead to new discoveries and innovations in various fields.
Propiedades
IUPAC Name |
2-methyl-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-4-10-14(11-5-2)17(15,16)13-9-7-6-8-12(13)3/h6-9H,4-5,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDVBQXFLHEXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1488151.png)











